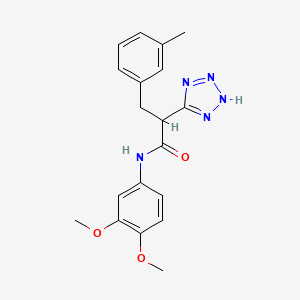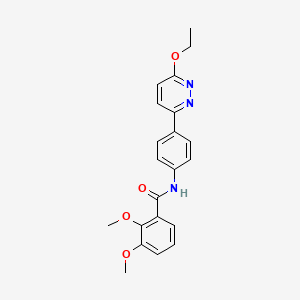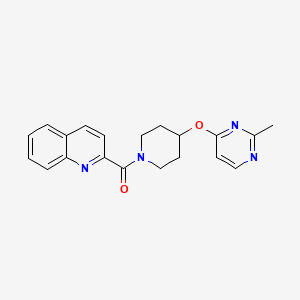
(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CFM-2 has been found to exhibit various biochemical and physiological effects, making it a promising tool for studying different biological systems.
Mécanisme D'action
(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which then bind to cannabinoid receptors and modulate various physiological functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is its specificity towards FAAH, which allows for the selective inhibition of endocannabinoid breakdown. This specificity also reduces the likelihood of off-target effects, making this compound a valuable tool for studying the endocannabinoid system. However, this compound has been found to exhibit low solubility in water, which can limit its use in certain experiments.
Orientations Futures
(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has shown promising results in various scientific studies, and there are several future directions for its use in research. One potential application is in the development of novel pain medications that target the endocannabinoid system. This compound has also been suggested as a potential therapeutic agent for various inflammatory diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in different biological systems.
Méthodes De Synthèse
(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 3-hydroxypyrrolidine in the presence of a base. The resulting product is then purified using chromatography to obtain the final compound. The synthesis of this compound has been reported in various scientific publications, and the procedure has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
(3-Chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has been used in various scientific studies to investigate different biological systems. One of the main applications of this compound is in the field of neuroscience, where it has been used to study the role of the endocannabinoid system in pain modulation. This compound has been found to inhibit the enzymatic breakdown of endocannabinoids, leading to an increase in their levels and a decrease in pain perception.
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-8-3-7(4-9(13)5-8)11(16)14-2-1-10(15)6-14/h3-5,10,15H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHWYXNMLRLYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B2781745.png)

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2781748.png)
![2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2781749.png)
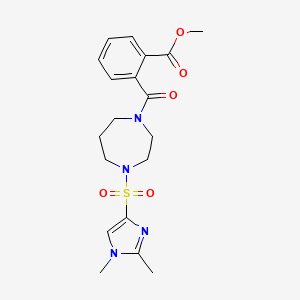
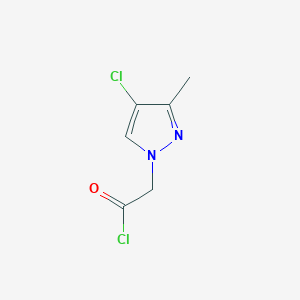
![2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781752.png)
